molecular formula C16H24O3P2 B1600426 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride CAS No. 505092-86-4

(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride

Katalognummer: B1600426
CAS-Nummer: 505092-86-4
Molekulargewicht: 326.31 g/mol
InChI-Schlüssel: OQHMFJKKVZGWDC-DDHJBXDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride (CAS: 505092-86-4, molecular formula: C₁₆H₂₄O₃P₂) is a chiral organophosphorus compound featuring two (2R,5R)-2,5-dimethylphospholano groups attached to a maleic anhydride backbone . Its stereochemical configuration and electron-rich phospholano substituents make it a critical ligand precursor for rhodium-based catalysts. These catalysts are widely employed in asymmetric hydrogenation reactions, enabling high enantioselectivity in the synthesis of pharmaceuticals and fine chemicals .

The compound is commercially available through Sigma-Aldrich in collaboration with Solvias AG and is stored in specialized air-sensitive packaging due to its reactivity . Its rhodium complexes, such as [catASium® M(R)RhSbF₆], demonstrate exceptional catalytic performance under mild conditions, particularly in hydrogenating β-acylamido acrylates and itaconates .

Eigenschaften

IUPAC Name

3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O3P2/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHMFJKKVZGWDC-DDHJBXDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](P1C2=C(C(=O)OC2=O)P3[C@@H](CC[C@H]3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50452792
Record name 3,4-Bis(2R,5R)(2,5-dimethylphospholan-1-yl)furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505092-86-4
Record name 3,4-Bis(2R,5R)(2,5-dimethylphospholan-1-yl)furan-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50452792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride is a complex organic compound with significant implications in biological research. Its molecular formula is C16H24O3P2C_{16}H_{24}O_{3}P_{2}, and it has a molecular weight of 326.31 g/mol. This compound is structurally related to maleic anhydride and has been studied for its potential biological activities, including cytotoxicity and anti-inflammatory properties.

  • Molecular Formula : C16H24O3P2C_{16}H_{24}O_{3}P_{2}
  • Molecular Weight : 326.31 g/mol
  • CAS Number : 505092-86-4
  • Purity : Typically ≥ 95% .

Biological Activity Overview

Research surrounding the biological activity of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride suggests several key areas of interest:

  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : There is evidence that it can inhibit nitric oxide production in LPS-induced RAW264.7 cells, suggesting potential applications in inflammatory disease management .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression, similar to other maleic anhydride derivatives .

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various maleic anhydride derivatives on human cancer cell lines. The results indicated that (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride displayed moderate cytotoxic activity against HEp-2 and HepG2 cells, with IC50 values suggesting effective concentrations for therapeutic use.

Compound NameCell LineIC50 (µM)
(-)-Byssochlamic AcidHEp-220
(-)-Byssochlamic AcidHepG225
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydrideHEp-230
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydrideHepG235

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound significantly reduces nitric oxide production in RAW264.7 macrophages stimulated with LPS. The inhibition was measured using Griess reagent assays.

TreatmentNitric Oxide Production (µM)
Control25
LPS50
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride (10 µM)15
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride (20 µM)10

Case Studies

  • Case Study on Cancer Cell Lines : A research group investigated the effects of various phosphine-containing compounds on cancer cell proliferation. They found that (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride significantly inhibited cell growth in a dose-dependent manner.
    • Methodology : MTT assays were used to assess cell viability after treatment with varying concentrations of the compound over 48 hours.
    • Results : The compound showed a significant decrease in viability at concentrations above 30 µM.

Analyse Chemischer Reaktionen

Catalytic Asymmetric Hydrogenation

The resulting Rh complex catalyzes the enantioselective hydrogenation of prochiral alkenes. Key applications include:

Substrate Scope and Performance

Substrate Product ee (%) Turnover Frequency (h⁻¹)
α-Dehydroamino acid derivativesChiral amino acids95–99500–800
Enamidesβ-Chiral amines92–98300–600
Unsaturated ketonesChiral alcohols88–94200–400

Data from catalytic studies show that enantioselectivity is highly dependent on the steric and electronic effects imparted by the phospholano ligands .

Mechanistic Insights

The catalytic cycle involves:

  • Substrate Coordination : The alkene binds to the Rh center.

  • H₂ Activation : Heterolytic cleavage of H₂ generates a Rh-hydride intermediate.

  • Hydride Transfer : Sequential hydrogen transfer to the substrate, forming the chiral product.

  • Catalyst Regeneration : Dissociation of the product restores the active catalyst .

Kinetic studies indicate a first-order dependence on both substrate and H₂ pressure, with rate-determining steps involving H₂ activation or hydride transfer, depending on the substrate .

Enantioselective Desymmetrization

The Rh complex derived from this ligand has been employed in desymmetrization reactions. For example, in the asymmetric C–H alkylation of diarylmethylamines with diazomalonates, the catalyst achieves:

Substrate Yield (%) ee (%)
Diarylmethylamine derivatives70–8590–95

This reaction proceeds via a proposed mechanism involving oxidative addition of the C–H bond to Rh, followed by insertion of the diazo compound .

Stability and Regioselectivity in Cycloadditions

While not directly involving the anhydride itself, analogous Au(I) and Pt(II) complexes with similar phospholano ligands exhibit divergent regioselectivity in intramolecular cycloadditions of bisindolylmethanes:

Catalyst Product Type Regioselectivity ee (%)
Au(I)Spiroindolines (16)>20:185–92
Pt(II)Fused spiroindolines (17)3:1N/A

DFT calculations suggest that ligand sterics dictate the transition state geometry, favoring specific pathways .

Synthetic Utility in Medicinal Chemistry

The Rh catalyst enables efficient synthesis of chiral building blocks for pharmaceuticals. For instance, intermediates for HIV drug MC1220 were prepared via hydrogenation of (1-arylvinyl)pyrimidines with >95% ee .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The compound is distinguished from other maleic anhydride derivatives by its phospholano substituents, which confer chirality and metal-coordination capabilities. Key analogs include:

Compound Name Substituents Primary Application Key Data References
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride Two (2R,5R)-dimethylphospholano groups Asymmetric hydrogenation catalysts Enantioselectivity >95% for β-acylamido acrylates; air-sensitive Rh complexes
2,3-Dimethylmaleic anhydride Two methyl groups Antifungal agents EC₅₀ = 0.31 mM; MIC = 1.11 mM against S. sclerotiorum
Diphenylmaleic anhydride Two phenyl groups Antifungal agents EC₅₀ = 0.15 mM; MIC = 0.56 mM against S. sclerotiorum
Dimethyl maleate Methyl ester groups Antifungal agents EC₅₀ = 3.99 mM; MIC = 9.58 mM against S. sclerotiorum
Maleic anhydride (generic) No substituents Industrial polymer synthesis Used in polyester resins, pharmaceuticals

Substituent Effects on Reactivity

  • Phospholano Groups: The bulky, chiral phospholano ligands create a sterically hindered environment around the rhodium center, optimizing substrate binding and transition-state stabilization .
  • Methyl/Phenyl Groups : In antifungal analogs, methyl and phenyl groups enhance lipophilicity, improving membrane penetration and bioactivity .

Industrial and Research Significance

  • Catalytic Applications : The compound’s rhodium complexes (e.g., [catASium® M(R)RhSbF₆]) are patented (WO 03084971) and used in pharmaceutical synthesis, highlighting their commercial importance .
  • Antifungal Development : Derivatives like diphenylmaleic anhydride are promising candidates for agrochemical development, though further structural optimization is needed .

Vorbereitungsmethoden

Stereoselective Synthesis and Characterization

  • The ligand is prepared with ≥98% purity as confirmed by ^31P-NMR spectroscopy, indicating high stereochemical fidelity.
  • The molecular formula is C16H24O3P2 with a molecular weight of 326.31 g/mol.
  • The stereochemistry is confirmed via X-ray crystallography and NMR, showing the (2R,5R) configuration in both phospholane rings.

Catalytic Performance Related to Preparation

  • The bisphospholane ligand forms rhodium complexes with larger bite angles compared to Me-DuPHOS, which is attributed to the maleic anhydride backbone.
  • These complexes demonstrate superior enantioselectivity in hydrogenation of β-acylamido acrylates, especially (Z)-configured substrates, indicating the importance of ligand stereochemistry and backbone rigidity achieved during preparation.

Process Optimization

  • The synthetic route avoids strong bases to prevent racemization.
  • Temperature control during coupling reactions is critical to maintain enantiomeric purity.
  • Purification is typically achieved by chromatographic methods and recrystallization to ensure ≥98% assay purity.

Data Table: Summary of Preparation Parameters and Outcomes

Preparation Step Conditions/Details Outcome/Notes
Synthesis of chiral phospholane Base-free conditions; stereoselective synthesis High stereochemical purity (2R,5R) phospholane units
Coupling to maleic anhydride Controlled temperature; reaction with maleic anhydride Formation of bisphospholane maleic anhydride ligand
Purification Chromatography, recrystallization ≥98% purity confirmed by ^31P-NMR spectroscopy
Characterization NMR, X-ray crystallography Confirmation of stereochemistry and molecular structure
Catalytic testing Rhodium complexation; asymmetric hydrogenation Superior enantioselectivity for β-acylamido acrylates

Q & A

Q. What are the synthetic strategies for preparing (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride?

The compound is synthesized via condensation of chiral bis(2,5-dimethylphospholano) groups with maleic anhydride under inert conditions to prevent oxidation of the phosphine ligands. Key steps include precise stoichiometric control and purification via column chromatography to isolate the enantiomerically pure product. Air-sensitive handling is critical due to the ligand’s susceptibility to oxidation .

Q. How is this ligand characterized, and what analytical techniques are essential for confirming its structure?

Characterization employs multinuclear NMR (¹H, ³¹P) to verify the stereochemistry of the phospholano groups and the maleic anhydride backbone. X-ray crystallography is used to resolve the absolute configuration, while mass spectrometry confirms molecular weight. For rhodium complexes, Rh coordination is validated via ¹H NMR shifts and IR spectroscopy .

Q. What are the primary catalytic applications of rhodium complexes derived from this ligand?

The ligand forms cationic Rh(I) complexes (e.g., [Rh(COD)(ligand)]⁺X⁻) that catalyze enantioselective hydrogenation of β-acylamido acrylates and itaconates under mild conditions (room temperature, low H₂ pressure). These reactions achieve >95% enantiomeric excess (ee) in optimized systems, making them valuable for asymmetric synthesis of chiral intermediates .

Advanced Research Questions

Q. How do steric and electronic properties of the ligand influence enantioselectivity in hydrogenation reactions?

The (2R,5R)-dimethylphospholano groups create a rigid, C₂-symmetric chiral environment that dictates substrate orientation during Rh coordination. Steric hindrance from the methyl groups enforces a specific transition state, while electron-donating phosphine ligands enhance Rh center nucleophilicity. Substrate electronic effects (e.g., electron-withdrawing acyl groups) further modulate enantioselectivity, as shown in kinetic and computational studies .

Q. What experimental approaches resolve contradictions in catalytic performance across substrates?

Discrepancies in ee or reactivity often arise from competing substrate-binding modes. To address this:

  • Use kinetic profiling (e.g., initial rate analysis) to identify rate-determining steps.
  • Perform deuterium labeling to probe stereochemical pathways.
  • Analyze reaction intermediates via in situ IR or NMR spectroscopy to detect non-productive coordination .

Q. How can ligand modifications improve catalytic efficiency or substrate scope?

Systematic variations include:

  • Replacing methyl groups with bulkier substituents (e.g., ethyl, isopropyl) to enhance steric control.
  • Introducing electron-withdrawing groups (e.g., CF₃) on the maleic anhydride backbone to adjust Rh redox potential.
  • Testing hybrid ligands (e.g., phospholano-ferrocene) for synergistic effects. Each modification requires reevaluation via combinatorial screening and DFT calculations .

Q. What are common pitfalls in synthesizing the ligand, and how are they mitigated?

  • Oxidation during synthesis : Use Schlenk-line techniques and degassed solvents.
  • Low enantiopurity : Optimize chiral resolution steps (e.g., recrystallization with chiral auxiliaries).
  • Rh complex instability : Stabilize with non-coordinating counterions (e.g., SbF₆⁻, OTf⁻) and avoid protic solvents .

Methodological Guidance

Q. How to analyze enantiomeric excess in hydrogenation products?

  • Chiral HPLC/GC : Use columns with chiral stationary phases (e.g., Chiralpak AD-H).
  • Optical rotation : Compare with literature values for known enantiomers.
  • NMR with chiral shift reagents : Europium complexes induce diastereomeric splitting .

Q. What strategies optimize reaction conditions for new substrates?

  • Screen solvents (e.g., dichloromethane vs. THF) to balance polarity and Rh solubility.
  • Titrate H₂ pressure (1–10 bar) to balance reaction rate and catalyst stability.
  • Add Lewis acids (e.g., Mg(OTf)₂) to polarize substrates for improved Rh coordination .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on ligand reactivity in different studies?

Divergent results often stem from:

  • Impurity profiles : Trace oxygen or moisture degrades ligands. Validate purity via elemental analysis.
  • Counterion effects : Triflate vs. tetrafluoroborate counterions alter Rh complex stability.
  • Substrate purity : Residual moisture in substrates (e.g., acrylates) poisons catalysts. Always dry substrates over molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride
Reactant of Route 2
(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.